molecular formula C9H16N4O B13615201 3-(3-Amino-1h-pyrazol-1-yl)-N-isopropylpropanamide

3-(3-Amino-1h-pyrazol-1-yl)-N-isopropylpropanamide

Cat. No.: B13615201
M. Wt: 196.25 g/mol
InChI Key: DBENIRDOHXQMJW-UHFFFAOYSA-N
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Description

3-(3-Amino-1H-pyrazol-1-yl)-N-isopropylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-1H-pyrazol-1-yl)-N-isopropylpropanamide typically involves the reaction of 3-amino-1H-pyrazole with isopropylamine and a suitable acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-1H-pyrazol-1-yl)-N-isopropylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

3-(3-Amino-1H-pyrazol-1-yl)-N-isopropylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Amino-1H-pyrazol-1-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol
  • 3-((3-Amino-1H-pyrazol-1-yl)methyl)benzoic acid
  • 2-(3-Amino-1H-pyrazol-1-yl)acetic acid

Uniqueness

3-(3-Amino-1H-pyrazol-1-yl)-N-isopropylpropanamide is unique due to its specific structure, which includes an isopropyl group attached to the amide nitrogen. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

3-(3-aminopyrazol-1-yl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C9H16N4O/c1-7(2)11-9(14)4-6-13-5-3-8(10)12-13/h3,5,7H,4,6H2,1-2H3,(H2,10,12)(H,11,14)

InChI Key

DBENIRDOHXQMJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCN1C=CC(=N1)N

Origin of Product

United States

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